molecular formula C7H14Cl3N B14370534 2,5-Bis(chloromethyl)-1-methylpyrrolidine hydrochloride CAS No. 91912-36-6

2,5-Bis(chloromethyl)-1-methylpyrrolidine hydrochloride

Cat. No.: B14370534
CAS No.: 91912-36-6
M. Wt: 218.5 g/mol
InChI Key: CSXVRNOQBUCLJC-UHFFFAOYSA-N
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Description

2,5-Bis(chloromethyl)-1-methylpyrrolidine hydrochloride is a chemical compound with significant importance in various fields of scientific research. This compound is characterized by the presence of two chloromethyl groups attached to a pyrrolidine ring, which is further substituted with a methyl group. The hydrochloride salt form enhances its solubility in water, making it more accessible for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(chloromethyl)-1-methylpyrrolidine hydrochloride typically involves the chloromethylation of 1-methylpyrrolidine. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters and enhances the yield and purity of the final product. The use of automated systems also minimizes human error and ensures consistent quality.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(chloromethyl)-1-methylpyrrolidine hydrochloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the chloromethyl groups to methyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrrolidines with various functional groups.

    Oxidation: Pyrrolidine derivatives with aldehyde or carboxylic acid functionalities.

    Reduction: Fully reduced pyrrolidine derivatives with methyl groups.

Scientific Research Applications

2,5-Bis(chloromethyl)-1-methylpyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and as a cross-linking agent in protein chemistry.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of polymers and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 2,5-Bis(chloromethyl)-1-methylpyrrolidine hydrochloride involves its ability to act as an alkylating agent. The chloromethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, and other cellular components. This property is particularly useful in the development of drugs that target specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Bis(bromomethyl)-1-methylpyrrolidine hydrochloride
  • 2,5-Bis(chloromethyl)-1-ethylpyrrolidine hydrochloride
  • 2,5-Bis(chloromethyl)pyrrolidine hydrochloride

Uniqueness

2,5-Bis(chloromethyl)-1-methylpyrrolidine hydrochloride stands out due to its specific substitution pattern, which imparts unique reactivity and selectivity in chemical reactions. The presence of the methyl group on the pyrrolidine ring also influences its biological activity, making it a valuable compound for targeted research applications.

Properties

CAS No.

91912-36-6

Molecular Formula

C7H14Cl3N

Molecular Weight

218.5 g/mol

IUPAC Name

2,5-bis(chloromethyl)-1-methylpyrrolidine;hydrochloride

InChI

InChI=1S/C7H13Cl2N.ClH/c1-10-6(4-8)2-3-7(10)5-9;/h6-7H,2-5H2,1H3;1H

InChI Key

CSXVRNOQBUCLJC-UHFFFAOYSA-N

Canonical SMILES

CN1C(CCC1CCl)CCl.Cl

Origin of Product

United States

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